molecular formula C12H15NO4S B13502698 N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine CAS No. 825635-19-6

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine

Cat. No.: B13502698
CAS No.: 825635-19-6
M. Wt: 269.32 g/mol
InChI Key: QIUCNBFBTNPRPK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is a chemically modified cysteine derivative where the amino group is protected by a benzyloxycarbonyl (Z) group, and the α-carbon (adjacent to the amino group) bears a methyl substituent in the D-configuration. This compound is structurally significant in peptide synthesis and medicinal chemistry due to its stereochemical properties and protective group stability. The Z group, a classic protecting moiety, prevents undesired reactions at the amino group during synthetic procedures, while the methyl substituent introduces steric and electronic modifications that may influence peptide conformation or biological activity .

Properties

CAS No.

825635-19-6

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C12H15NO4S/c1-12(8-18,10(14)15)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,18H,7-8H2,1H3,(H,13,16)(H,14,15)/t12-/m1/s1

InChI Key

QIUCNBFBTNPRPK-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group

The amino group of the synthesized 2-methyl-D-cysteine is protected by introducing the benzyloxycarbonyl group. This is typically done by reacting the free amino acid or its ester derivative with benzyl chloroformate under basic aqueous conditions.

Typical Procedure:

Step Reagents & Conditions Description
1. Protection of carboxyl group Conversion to methyl ester using methanol and gaseous HCl Stabilizes carboxyl group for subsequent reactions
2. Amino group protection Addition of benzyl chloroformate (Cbz-Cl) in presence of sodium bicarbonate at 16–18 °C The amine reacts with benzyl chloroformate to form the Cbz-protected amino acid
3. Workup and purification Extraction with toluene, washing with water, dilute acid/base, drying over MgSO4, concentration, and crystallization Yields pure N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine with high purity (up to ~87% yield reported for similar cysteine derivatives)

This method is adapted from procedures used for related cysteine derivatives, such as N-CBZ S-phenyl-L-cysteine methyl ester, and is applicable to the 2-methyl-D-cysteine substrate.

Alternative Synthetic Notes

  • The synthesis may involve initial formation of cystine or cystine dimethyl ester intermediates, which are then selectively reduced and functionalized.
  • Use of thionyl chloride for esterification and subsequent protection steps is common for preparing cysteine derivatives.
  • The aziridine ring opening step with benzyl thiol or p-methoxybenzyl mercaptan is critical for introducing the sulfur functionality with stereochemical control.
  • Purification is often achieved by chromatographic techniques (silica gel chromatography) and recrystallization to obtain high-purity products.
Step Number Description Reagents/Conditions Notes
1 Protection of carboxyl group Methanol + gaseous HCl or allyl alcohol + acid catalyst Forms methyl or allyl ester to stabilize acid group
2 Protection of amino group Benzyl chloroformate + NaHCO3, 16–18 °C, aqueous-organic biphasic system Forms benzyloxycarbonyl (Cbz) protected amino acid
3 Aziridine ring formation (if starting from threonine) Mitsunobu reaction or mesylate formation and ring closure Enables stereoselective introduction of β-methyl group
4 Aziridine ring opening Benzyl thiol or p-methoxybenzyl mercaptan nucleophile Introduces thiol group with stereochemical control
5 Purification Extraction, washing, drying, chromatography, recrystallization Ensures high purity and yield of final compound
  • The use of benzyloxycarbonyl as a protecting group is well-established in peptide chemistry for its stability under neutral and basic conditions and facile removal by catalytic hydrogenation.
  • The stereochemical integrity of the β-methyl substituent is crucial and is maintained through the aziridine ring strategy and selective nucleophilic ring opening.
  • Yields reported for similar cysteine derivatives with Cbz protection range from moderate to high (24–87%), depending on reaction conditions and purification methods.
  • Challenges in synthesis include controlling side reactions such as free thiol formation and ensuring complete protection of reactive groups.
  • The synthetic strategies are adaptable to prepare both L- and D-enantiomers of β-methyl cysteine derivatives, enabling their use in stereospecific peptide synthesis.

Chemical Reactions Analysis

Amino Group Protection

  • Cbz Protection : Treatment with benzyl chloroformate (Cbz-Cl) in a biphasic toluene/water system at 16–18°C, using NaHCO₃ as a base, achieves >85% yield of the Cbz-protected intermediate .

  • Alternative Methods : Mitsunobu reactions or mesylation of serine derivatives followed by nucleophilic substitution with thiols are employed to introduce the β-methyl group .

Carboxyl Group Protection

  • Methyl Ester Formation : Gaseous HCl in methanol or thionyl chloride (SOCl₂) at 0–10°C converts the carboxylic acid to the methyl ester .

  • Yields : Reported yields for cystine dimethyl ester derivatives exceed 80% under optimized conditions .

Nucleophilic Substitution at the β-Carbon

The β-methyl group adjacent to the sulfur atom facilitates SN2 reactions under Lewis-acidic conditions:

ReagentConditionsProductYieldSource
Benzyl mercaptanBF₃·Et₂O, CH₂Cl₂, 0°CS-Benzyl-β-methyl-D-cysteine derivative72%
p-Methoxybenzyl thiolBoron trifluoride etherateS-(p-Methoxybenzyl) variant68%

Mechanism : The aziridine intermediate undergoes ring opening, with nucleophilic attack at the β-carbon due to carbocation stabilization by the methyl group .

Copper-Mediated C–S Cross-Coupling

Cbz-αMeCys methyl ester participates in Ullmann-type couplings for S-aryl functionalization:

Aryl HalideConditionsProductYieldSource
3-BromopyridineCu powder, DMF, 120–130°CS-(3-Pyridyl)-β-methyl-D-cysteine87%
2-Bromo-6-methoxynaphthaleneCu, DMF, refluxS-Naphthyl derivative82%

Key Observations :

  • Excess copper (2.0 equiv) and DMF as a solvent are critical for suppressing side reactions .

  • Post-reaction purification involves toluene extraction to remove copper residues .

Cbz Group Removal

  • Hydrogenolysis : H₂/Pd-C in ethanol cleaves the Cbz group quantitatively .

  • Acidic Conditions : Trifluoroacetic acid (TFA) or HBr/AcOH selectively removes the Cbz group without affecting the β-methyl thioether .

Methyl Ester Hydrolysis

  • Basic Conditions : NaOH/MeOH/H₂O at 25°C hydrolyzes the ester to the free carboxylic acid (95% yield) .

Stability and Rotamerism

  • Carbamate Stability : The Cbz group resists hydrolysis under neutral and mildly acidic conditions but degrades in strong acids (e.g., 6 M HCl) .

  • Rotamer Equilibrium : In solution, the Cbz carbamate exhibits a syn-anti equilibrium influenced by hydrogen bonding. Aggregation in polar solvents stabilizes the syn rotamer .

Comparative Reactivity Data

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)Source
Cbz Deprotection (H₂/Pd-C)0.15 ± 0.0245.3
Methyl Ester Hydrolysis0.08 ± 0.0152.1

Challenges and Limitations

  • Steric Hindrance : The β-methyl group reduces reactivity in SN2 reactions, requiring elevated temperatures or Lewis acid catalysts .

  • Racemization Risk : Prolonged exposure to basic conditions during ester hydrolysis can lead to D/L epimerization .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Reagent: Employed in various biochemical assays and experiments.

    Pharmaceutical Intermediate: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Proteomics: Utilized in the study of protein structure and function.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Protecting Group Chemistry

  • Z-Protected Derivatives: The benzyloxycarbonyl group in this compound and its glycine analog (Table 1) offers stability under basic conditions but requires hydrogenolysis or strong acids (e.g., HBr/acetic acid) for removal . This contrasts with Fmoc-protected compounds (e.g., Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine), which are base-labile and compatible with solid-phase synthesis workflows .

Stereochemical and Substituent Effects

  • The D-configuration of This compound may confer resistance to enzymatic degradation compared to L-forms (e.g., Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine ), making it valuable in designing stable peptide-based inhibitors .

Research Findings and Implications

  • Synthetic Utility: Z-protected amino acids remain critical in solution-phase peptide synthesis despite the prevalence of Fmoc chemistry, particularly for acid-stable sequences .
  • Biological Activity : Methyl and benzyl substituents on cysteine (as seen in and ) enhance hydrophobic interactions in enzyme binding pockets, a trait exploitable in inhibitor design .
  • Safety Considerations : While toxicity data for This compound are unavailable, analogs like Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine require careful handling due to uncharacterized toxicological profiles .

Biological Activity

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine (also referred to as Z-D-Met) is a non-natural amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of protease inhibition and apoptosis modulation. This compound is characterized by a benzyloxycarbonyl group that enhances its stability and selectivity for biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound functions primarily as a caspase inhibitor , which plays a critical role in regulating apoptosis. Caspases are cysteine proteases that are essential for programmed cell death and inflammation. The compound's structural modifications allow it to selectively inhibit certain caspases, thereby influencing apoptotic pathways.

Inhibition Profile

The inhibition profile of this compound has been characterized through various studies:

Caspase IC50 (µM) Mechanism
Caspase-10.79Competitive inhibition
Caspase-31.4Competitive inhibition
Caspase-71.5Competitive inhibition
Caspase-81.0Competitive inhibition

This table indicates that this compound exhibits low micromolar inhibition across multiple caspases, highlighting its potency as an inhibitor in apoptotic signaling pathways .

Cell Permeability and Selectivity

Research has shown that the incorporation of non-natural amino acids like this compound enhances cell permeability, allowing for more effective intracellular delivery and action. This property is crucial for therapeutic applications where selective targeting of apoptotic pathways is desired .

Study 1: Apoptosis Modulation in Cancer Cells

In a study examining the effects of this compound on human cancer cell lines, researchers found that treatment with this compound led to significant reductions in cell viability, correlating with increased apoptosis markers such as cleaved PARP and annexin V staining. The study concluded that this compound effectively sensitizes cancer cells to apoptotic stimuli, potentially enhancing the efficacy of existing chemotherapeutic agents .

Study 2: In Vivo Efficacy

Another research effort evaluated the in vivo effects of this compound in murine models of cancer. The compound was administered alongside standard chemotherapy treatments, resulting in a notable increase in tumor regression rates compared to controls. This suggests that this compound may enhance the therapeutic index of chemotherapeutic agents by modulating apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine, and how can side reactions (e.g., racemization) be mitigated?

  • Methodological Answer : The benzyloxycarbonyl (Cbz) group is typically introduced via reaction with benzyl chloroformate under alkaline conditions. For cysteine derivatives, maintaining a pH of 8–9 and low temperatures (0–5°C) minimizes thiol oxidation and racemization . The 2-methyl substitution may require sterically hindered coupling agents (e.g., HOBt/DCC) to improve yield . Purification via recrystallization or silica chromatography is recommended to isolate the enantiomerically pure product .

Q. Which analytical techniques are most reliable for assessing the purity and enantiomeric excess (ee) of this compound?

  • Methodological Answer :

  • HPLC : Chiral columns (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol (90:10) can resolve enantiomers. Retention times for D- and L-cysteine derivatives should be validated using standards .
  • NMR : The methyl group at C2 produces distinct diastereotopic splitting in 1^1H NMR (δ 1.3–1.5 ppm), while the Cbz group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
  • Melting Point : Reported ranges (e.g., 75–79°C for analogous Cbz-protected amino acids) help verify crystallinity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves and goggles to prevent skin/eye contact, as thiol derivatives can cause irritation .
  • Store under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation of the cysteine thiol .

Advanced Research Questions

Q. How can the Cbz group be selectively removed in the presence of acid-labile or hydrogenation-sensitive functional groups?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H2_2 (1 atm) in ethanol. This method avoids acidic conditions but may reduce unsaturated bonds elsewhere .
  • Acidic Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) cleaves the Cbz group without affecting tert-butyl or trityl protections . Monitor via TLC (Rf_f shift from 0.6 to 0.2 in ethyl acetate/hexane).

Q. How does the 2-methyl substituent influence peptide coupling efficiency and conformational stability?

  • Methodological Answer : The methyl group introduces steric hindrance, reducing coupling rates in solid-phase peptide synthesis (SPPS). Pre-activation with HATU/DIPEA in DMF improves acylation efficiency . Molecular dynamics simulations suggest the methyl group stabilizes β-turn conformations in model peptides, which can be validated via circular dichroism (CD) .

Q. What computational tools predict the physicochemical properties (e.g., logP, pKa) of this compound?

  • Methodological Answer :

  • ACD/Labs Percepta : Accurately predicts logP (~2.1) and pKa (thiol: ~8.5; carboxyl: ~2.3) using QSAR models .
  • Density Functional Theory (DFT) : Optimizes geometry for NMR chemical shift calculations (e.g., comparing experimental vs. computed 13^{13}C shifts for the Cbz carbonyl) .

Q. Can this compound serve as a chiral ligand or enzyme inhibitor in biochemical studies?

  • Methodological Answer : The D-configuration and Cbz protection make it a candidate for asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) . In enzymology, it inhibits cysteine proteases (e.g., papain) via thiol-directed covalent modification, validated by IC50_{50} assays and X-ray crystallography of enzyme-inhibitor complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.